molecular formula C20H24O10 B10769228 (1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Cat. No. B10769228
M. Wt: 424.4 g/mol
InChI Key: KDKROYXEHCYLJQ-DDQXZYLESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ginkgolides, including Ginkgolide M, is complex due to their intricate structure. The synthetic routes typically involve multiple steps, including the formation of the core diterpenoid structure and subsequent modifications to introduce the lactone rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product. For example, the preparation of ginkgolide B involves dissolving the compound in distilled water, adding glycerol as a plasticizer, and using hydroxypropyl methylcellulose as a film-forming material .

Industrial Production Methods: Industrial production of ginkgolides often involves extraction from the leaves of the Ginkgo biloba tree. The leaves are subjected to processes such as methanolic extraction, liquid-liquid partitioning, and column chromatography to isolate the ginkgolides. Repeated crystallization is used to purify the compounds .

Chemical Reactions Analysis

Types of Reactions: Ginkgolide M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of ginkgolides include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.

Major Products: The major products formed from the reactions of Ginkgolide M depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional oxygen-containing functional groups, while reduction reactions may remove such groups.

Mechanism of Action

The mechanism of action of Ginkgolide M involves its interaction with various molecular targets and pathways. Ginkgolides are known to inhibit platelet-activating factors, which play a role in inflammation and thrombosis. Additionally, ginkgolides modulate neurotransmitter activity by influencing receptors such as glutamate and dopamine receptors . These interactions contribute to the neuroprotective and anti-inflammatory effects of Ginkgolide M.

Comparison with Similar Compounds

Ginkgolide M is part of a family of ginkgolides, which includes Ginkgolide A, Ginkgolide B, Ginkgolide C, Ginkgolide J, and Ginkgolide K . Each ginkgolide has a unique arrangement of functional groups, which contributes to its distinct biological activity. For example, Ginkgolide B is known for its potent platelet-activating factor antagonist activity, while Ginkgolide C has additional hydroxyl groups that enhance its solubility and reactivity . Ginkgolide M is unique in its specific arrangement of lactone rings and hydroxyl groups, which influence its chemical reactivity and biological effects.

properties

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C20H24O10/c1-5-6-8(27-13(5)24)10(22)19-12-7(21)9(17(2,3)4)18(19)11(23)14(25)29-16(18)30-20(6,19)15(26)28-12/h5-12,16,21-23H,1-4H3/t5-,6-,7+,8+,9-,10-,11-,12?,16?,18?,19+,20+/m0/s1

InChI Key

KDKROYXEHCYLJQ-DDQXZYLESA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H]([C@@H]([C@@]34[C@]25C(=O)OC3[C@@H]([C@H](C46[C@H](C(=O)OC6O5)O)C(C)(C)C)O)O)OC1=O

Canonical SMILES

CC1C2C(C(C34C25C(=O)OC3C(C(C46C(C(=O)OC6O5)O)C(C)(C)C)O)O)OC1=O

Origin of Product

United States

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